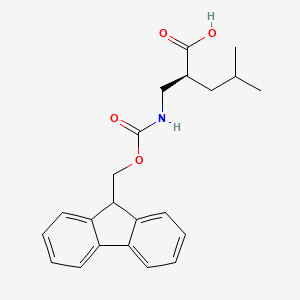

(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid

Descripción general

Descripción

(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid is a compound commonly used in peptide synthesis. It is a derivative of amino acids, specifically modified to include the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This protecting group is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.

Mecanismo De Acción

Target of Action

Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid, also known as (S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid, is primarily used as a protective group for amines and amino acids in peptide synthesis . The primary targets of this compound are the amine groups of amino acids, which it protects during the synthesis process .

Mode of Action

The compound acts by attaching to the amine group of amino acids, forming a protective layer that prevents unwanted side reactions during peptide synthesis . This protection is chemoselective, meaning it selectively reacts with certain functional groups over others .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It protects the amine group of amino acids, allowing for the successful formation of peptide bonds . This protection is a key step in the synthesis process, ensuring the correct sequence and structure of the resulting peptide .

Pharmacokinetics

Its role is more focused on the chemistry and reaction conditions of peptide synthesis .

Result of Action

The result of the compound’s action is the successful and efficient synthesis of peptides. By protecting the amine group of amino acids, it prevents unwanted side reactions and ensures the correct formation of peptide bonds . This leads to higher yields, easier peptide purification, and a more consistent impurity profile in crude peptides .

Action Environment

The compound’s action is influenced by the reaction conditions of peptide synthesis. For example, it has been reported to work efficiently in aqueous media under mild and catalyst-free conditions . The pH and presence of buffer ions can also influence the self-assembly of Fmoc-protected amino acids and peptides .

Análisis Bioquímico

Biochemical Properties

(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid plays a significant role in biochemical reactions, especially in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s stability at room temperature and its long shelf-life make it a valuable reagent in these reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins and transcription factors, thereby altering gene expression patterns and metabolic fluxes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature and has a long shelf-life, which ensures its consistent performance in experiments. Over extended periods, it may undergo degradation, which can affect its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. It is crucial to determine the optimal dosage to avoid toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic fluxes and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function and activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The process involves stringent purification steps, including crystallization and chromatography, to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.

Substitution Reactions: Replacement of the Fmoc group with other protecting groups or functional groups.

Common Reagents and Conditions

Deprotection: Piperidine in DMF at room temperature.

Coupling: HBTU or DIC in DMF with a base like DIPEA.

Substitution: Various nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions include peptides and modified amino acids, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid is extensively used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of peptides and proteins.

Biology: In the study of protein structure and function.

Medicine: For the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for various applications, including diagnostics and research.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-L-alanine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-L-leucine: Similar in structure but with a different side chain.

Fmoc-L-isoleucine: Another branched-chain Fmoc-protected amino acid.

Uniqueness

(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid is unique due to its specific side chain and stereochemistry, which can influence the properties and reactivity of the resulting peptides. Its use in peptide synthesis allows for the incorporation of specific amino acid residues with desired properties, making it a valuable tool in the design and synthesis of peptides and proteins.

Propiedades

IUPAC Name |

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)11-15(21(24)25)12-23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRQUNUKPSDFFF-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464932 | |

| Record name | (2S)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193887-45-5 | |

| Record name | (2S)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1366331.png)

![Carbamic acid, N-[(1S)-1-[[[(1S)-1-[(ethylamino)carbonyl]propyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B1366341.png)

![5-[[(4-Methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine](/img/structure/B1366343.png)